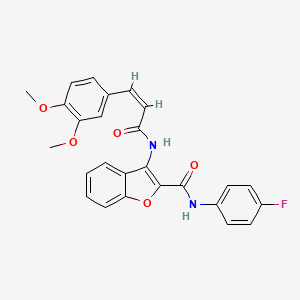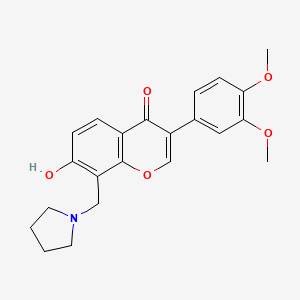
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a chromenone core, which is a type of oxygen-containing heterocycle. It also has a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The presence of the dimethoxyphenyl and pyrrolidin-1-ylmethyl groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the pyrrolidine ring is known to participate in a variety of chemical reactions .科学的研究の応用
Antibacterial and Antioxidant Activities
Studies on the synthesis and properties of chromene derivatives have demonstrated potential antibacterial and antioxidant activities. For instance, the creation of new chromene derivatives was aimed at investigating their potential as antibacterial agents against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, as well as their antioxidant capabilities. These compounds have shown significant activity, suggesting their utility in developing new antibacterial and antioxidant agents (Al-ayed, 2011).
Chromene-annulated Chlorins
Research into chromene-annulated chlorins, which are compounds where a chromene unit is fused to a chlorin ring, has highlighted their interesting oxidation chemistry. This includes the retention of the chromene annulation under various conditions and their application in creating chlorin-like chromophores with potential uses in chemosensors and other chemical applications (Hewage et al., 2017).
Structural Characterization
The crystal structure of chromene compounds has been a subject of study to understand their molecular configuration, which is crucial for their applications in medicinal chemistry and material science. For example, the detailed structure of a chromene derivative was elucidated, showing intra-molecular hydrogen bonding and potential for forming stable crystalline materials (Manolov et al., 2008).
Electronic and Conductive Properties
Derivatives of chromene have been synthesized and analyzed for their electronic properties, which are essential for applications in conducting polymers and electronic devices. The low oxidation potentials of certain chromene derivatives make them stable in their conducting form, suggesting their potential use in electronic and optoelectronic applications (Sotzing et al., 1996).
Synthetic Pathways and Applications
The development of efficient synthetic methods for chromene derivatives opens up possibilities for their use in a wide range of applications, including drug development and material science. For example, a novel synthesis approach for creating chromene compounds efficiently could lead to the development of new therapeutic agents and materials with unique properties (Alizadeh & Ghanbaripour, 2013).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-8-5-14(11-20(19)27-2)17-13-28-22-15(21(17)25)6-7-18(24)16(22)12-23-9-3-4-10-23/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDLAGDEKDERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

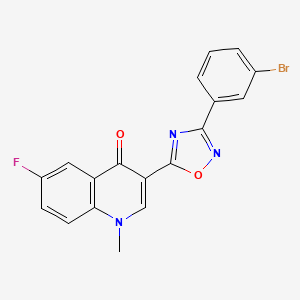
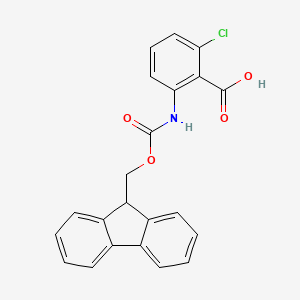
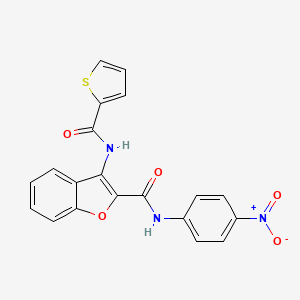
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
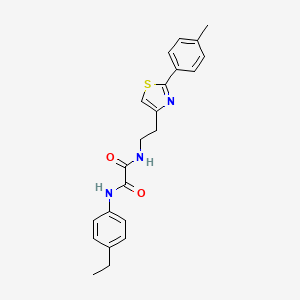
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)
![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)
![2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2476536.png)
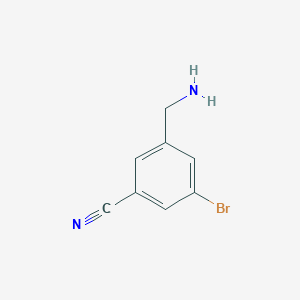
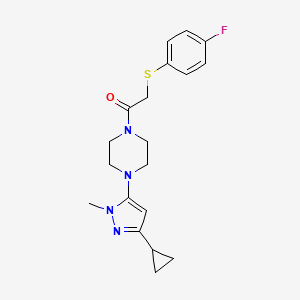
![3-(4-Methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2476539.png)
